molecular formula C19H23NO2 B5779140 4-tert-butyl-N-(2-methoxybenzyl)benzamide

4-tert-butyl-N-(2-methoxybenzyl)benzamide

Cat. No.: B5779140
M. Wt: 297.4 g/mol
InChI Key: YGMJLMBZCAVOSS-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(2-methoxybenzyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a tert-butyl group and a 2-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(2-methoxybenzyl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 2-methoxybenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(2-methoxybenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in ether solvents.

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-tert-butyl-N-(2-formylbenzyl)benzamide or 4-tert-butyl-N-(2-carboxybenzyl)benzamide.

    Reduction: Formation of 4-tert-butyl-N-(2-methoxybenzyl)aniline.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

4-tert-butyl-N-(2-methoxybenzyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(2-methoxybenzyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-(2-methoxy-5-nitrophenyl)benzamide: Similar structure but with a nitro group, which may confer different reactivity and biological activity.

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a pyrazole ring instead of a benzamide core, leading to different chemical properties and applications.

Uniqueness

4-tert-butyl-N-(2-methoxybenzyl)benzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both tert-butyl and methoxybenzyl groups provides a balance of steric hindrance and electronic effects, making it a versatile compound in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

4-tert-butyl-N-[(2-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-19(2,3)16-11-9-14(10-12-16)18(21)20-13-15-7-5-6-8-17(15)22-4/h5-12H,13H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMJLMBZCAVOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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